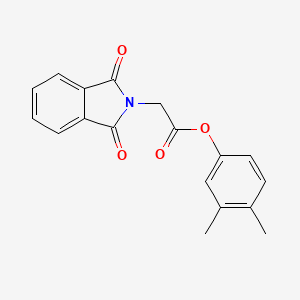

5-bromo-N-(2-furylmethyl)nicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 5-bromo-N-(2-furylmethyl)nicotinamide and related compounds involves multiple steps, starting with the chlorination of 5-bromo-nicotinic acid to prepare 5-bromo-nicotinate, which is then reacted with ammonium aqueous to yield 5-bromo-nicotinamide. Subsequently, 5-bromo-nicotinonitrile is obtained through a reflux reaction using POCl3 as the oxidant. This method reports a total yield of more than 48% (Chen Qi-fan, 2010). Furthermore, the synthesis of nicotinamide and isonicotinamide derivatives via a multicomponent reaction of alkyl isocyanides and acetylenic compounds in the presence of nicotinic or isonicotinic acid is another relevant method (A. Alizadeh, Qasem Oskueyan, S. Rostamnia, 2007).

Molecular Structure Analysis

The structural analysis of nicotinamide derivatives, including those similar to 5-bromo-N-(2-furylmethyl)nicotinamide, shows that they often crystallize as almost planar molecules, with the molecular structure characterized by intermolecular hydrogen bonding. The dihedral angles between the carboxylate groups and the adjacent benzene rings indicate a significant structural aspect that influences their reactivity and interactions (J. Jethmalani et al., 1996).

Chemical Reactions and Properties

Chemical reactions involving 5-bromo-N-(2-furylmethyl)nicotinamide derivatives are diverse. For instance, the reaction with nucleophiles can afford substitution products, while interactions with selenocyanate and thiocyanate anions produce selenadiazoline and thiadiazoline derivatives, respectively. These reactions emphasize the compound's versatility in chemical transformations (H. Hassaneen et al., 1991).

Physical Properties Analysis

The physical properties of 5-bromo-N-(2-furylmethyl)nicotinamide derivatives, such as solubility and partition coefficients, play crucial roles in their pharmacokinetic behavior and potential applications. For example, studies on co-crystals like 5-fluorouracil-nicotinamide show enhanced solubility and anti-tumor effects compared to the compounds alone, indicating the importance of physical properties in their biological efficacy (Zhuyan Zhang et al., 2020).

Chemical Properties Analysis

The chemical properties of nicotinamide derivatives, including reactivity, stability, and interactions with biological molecules, are foundational to their applications in various fields. The reactivity of nicotinamide with different electrophiles and the resultant antifungal activities of its derivatives highlight its chemical versatility and potential for pharmaceutical development (Tamara Siber et al., 2019).

Propriétés

IUPAC Name |

5-bromo-N-(furan-2-ylmethyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O2/c12-9-4-8(5-13-6-9)11(15)14-7-10-2-1-3-16-10/h1-6H,7H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHIBQPNAYCIZKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC(=O)C2=CC(=CN=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B5585949.png)

![2-benzyl-4-{[2-(trifluoromethyl)-1-pyrrolidinyl]carbonyl}-1,3-thiazole](/img/structure/B5585951.png)

![3-({4-[2-fluoro-4-(methylsulfonyl)phenyl]-1-piperazinyl}methyl)-3-pyrrolidinol dihydrochloride](/img/structure/B5585959.png)

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-[4-(methylthio)benzylidene]acetohydrazide](/img/structure/B5585965.png)

![4-(1-benzyl-1H-imidazol-2-yl)-1-[(5-methyl-2-thienyl)carbonyl]piperidine](/img/structure/B5585966.png)

![5-methoxy-1,3-dimethyl-6-[2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)-1H-imidazol-1-yl]-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B5585972.png)

![2-methyl-4-[3-(4-thiomorpholinylcarbonyl)phenyl]-2-butanol](/img/structure/B5585988.png)

![2-[(2-methoxyphenyl)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5585990.png)

![1,3,4,6,8-pentamethyl-5-phenylhexahydropyrimido[4,5-d]pyrimidine-2,7(1H,3H)-dione](/img/structure/B5586003.png)

![3-({1-[(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]pyrrolidin-3-yl}methyl)benzamide](/img/structure/B5586010.png)

![3-chloro-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde oxime](/img/structure/B5586023.png)